molecular formula C33H36O12 B7949442 Tetrakis(benzoic acid); pentek

Tetrakis(benzoic acid); pentek

Cat. No.: B7949442
M. Wt: 624.6 g/mol
InChI Key: LDLVICBNFNGVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(benzoic acid); pentek: is an organic compound that combines the properties of benzoic acid and 2,2-bis(hydroxymethyl)propane-1,3-diol. This compound is known for its versatility and is used in various industrial and scientific applications. It is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Benzoic Acid and 2,2-bis(hydroxymethyl)propane-1,3-diol: The compound can be synthesized by esterification of benzoic acid with 2,2-bis(hydroxymethyl)propane-1,3-diol.

    Industrial Production Methods: Industrially, the compound can be produced using a continuous esterification process where benzoic acid and 2,2-bis(hydroxymethyl)propane-1,3-diol are reacted in the presence of a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the benzoic acid moiety can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its ability to interact with other molecules .

Comparison with Similar Compounds

Uniqueness:

Tetrakis(benzoic acid); pentek , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tetrakis(benzoic acid); pentek, a compound derived from benzoic acid, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case analyses.

Overview of this compound

This compound is a derivative of benzoic acid characterized by the presence of four benzoic acid groups attached to a central core. This structural configuration suggests potential interactions with biological systems, particularly in modulating enzymatic activities and influencing metabolic pathways.

Enzymatic Modulation

Research indicates that benzoic acid derivatives can significantly influence proteostasis networks within cells. For instance, compounds similar to tetrakis(benzoic acid) have been shown to enhance the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). A study highlighted that certain benzoic acid derivatives activated cathepsins B and L, crucial for protein degradation, suggesting that tetrakis(benzoic acid) may possess similar properties .

Table 1: Enzymatic Activity Induced by Benzoic Acid Derivatives

CompoundUPP Activation (%)ALP Activation (%)Cathepsin B Activation (%)Cathepsin L Activation (%)
3-Chloro-4-methoxybenzoic acid467.3 ± 3.9SignificantHighHigh
4-Hydroxybenzoic acidModerateModerateModerateLow
This compoundTBDTBDTBDTBD

Toxicity and Safety Profile

The toxicity profile of benzoic acid derivatives has been assessed using various models. A study focused on the modified molecular connectivity index (MCI) of 57 benzoic acid compounds indicated that certain structural features correlate with lower toxicity levels . The findings suggest that tetrakis(benzoic acid) may exhibit a favorable safety profile, although specific data on its toxicity remains to be thoroughly investigated.

Table 2: Toxicity Indices of Selected Benzoic Acid Compounds

CompoundLD50 (mg/kg)Toxicity Classification
2-Aminobenzoic Acid7.244Low
4-Hydroxybenzoic Acid8.412Low
This compoundTBDTBD

Case Study 1: Neuroprotective Effects

A significant application of tetrakis(benzoic acid) is its potential neuroprotective effects. Research involving Mn(III)tetrakis(4-benzoic acid) porphyrin (MnTBAP), a related compound, demonstrated its ability to scavenge reactive oxygen species (ROS) and reduce inflammation in animal models . These findings imply that tetrakis(benzoic acid) could be explored for therapeutic applications in neurodegenerative diseases.

Case Study 2: Agricultural Applications

Benzoic acid derivatives have also been studied for their role in agriculture as growth regulators. For example, a compound structurally similar to tetrakis(benzoic acid) was found to inhibit seed germination and lateral branching in tomatoes, showcasing its potential utility in chemical pruning . This suggests that tetrakis(benzoic acid) could be further evaluated for agricultural applications.

Properties

IUPAC Name

benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C7H6O2.C5H12O4/c4*8-7(9)6-4-2-1-3-5-6;6-1-5(2-7,3-8)4-9/h4*1-5H,(H,8,9);6-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLVICBNFNGVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)(CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.